Octreotide dimer (parallel)

Impurity identification Analytical reference standards Pharmaceutical quality control

Pharmaceutical QC laboratories require authentic dimer impurity reference standards to validate HPLC methods and meet ICH Q3A/Q3B thresholds. Octreotide dimer (parallel) (CAS 1926163-80-5) is a ≥98% pure homopeptide dimer supplied with full characterization data and CoA, enabling accurate peak identification for impurity profiling and ANDA/DMF regulatory submissions. Structurally distinct from the antiparallel dimer (CAS 1926163-78-1) with unique chromatographic retention, it ensures uncompromised system suitability testing.

Molecular Formula C98H132N20O20S4
Molecular Weight 2038.5 g/mol
Cat. No. B12383812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctreotide dimer (parallel)
Molecular FormulaC98H132N20O20S4
Molecular Weight2038.5 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)NC(=O)C(CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)C(=O)NC(CO)C(C)O)C(=O)NC(CO)C(C)O)O
InChIInChI=1S/C98H132N20O20S4/c1-55(121)77(49-119)111-95(135)81-53-141-142-54-82(96(136)112-78(50-120)56(2)122)116-98(138)84(58(4)124)118-88(128)72(38-22-24-40-100)106-92(132)76(46-64-48-104-70-36-20-18-34-66(64)70)110-90(130)74(44-62-31-15-8-16-32-62)108-94(134)80(114-86(126)68(102)42-60-27-11-6-12-28-60)52-140-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,129)(H,110,130)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79+,80+,81+,82+,83+,84+/m1/s1
InChIKeyUSPMGGIWMBXPCN-MPABSRDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octreotide Dimer (Parallel) Identity & Purity


Octreotide dimer (parallel) (CAS: 1926163-80-5) is a homopeptide dimer of octreotide formed via parallel covalent linkage of two octreotide monomer units, with a molecular formula of C98H132N20O20S4 and a molecular weight of approximately 2038.5 g/mol [1]. The compound is recognized as a potential octreotide-related impurity and is supplied as a high-purity analytical reference standard (≥98%) to support pharmaceutical quality control, method validation, and Abbreviated New Drug Application (ANDA) regulatory submissions . The parallel arrangement distinguishes it structurally from the antiparallel dimer (CAS: 1926163-78-1), which has a different molecular weight and chromatographic retention profile . This compound is intended exclusively for research and analytical use, not for human administration.

Product Type
Parallel dimer impurity reference standard for octreotide analysis
Analytical Workflow
HPLC impurity profiling, method validation, and system suitability testing
Structural Distinction
Parallel covalent linkage differentiates it from the antiparallel dimer in retention and identity

Octreotide Dimer (Parallel) Uniqueness for Analysis


Octreotide dimer (parallel) and its antiparallel counterpart are distinct molecular entities with different CAS numbers (1926163-80-5 vs. 1926163-78-1), molecular weights (2038.5 vs. 2152.5 g/mol), and chromatographic retention characteristics . These differences arise from their distinct spatial orientations and disulfide bonding patterns, which directly impact their behavior in HPLC and mass spectrometry assays used for pharmaceutical quality control and regulatory compliance [1]. Substituting the parallel dimer with the monomer or antiparallel dimer compromises the accuracy of impurity profiling, method validation, and system suitability testing mandated by USP and ICH guidelines [2].

Target Octreotide Dimer (Parallel)
CAS 1926163-80-5
Substitute Risk Octreotide Dimer (Antiparallel)
CAS 1926163-78-1
Molecular weight and spatial orientation differences shift chromatographic retention, compromising peak identification.
USP system suitability requirements may not transfer between dimer forms; resolution verification may fail.
Impurity profiling accuracy may be compromised if the incorrect dimer reference standard is substituted.

Octreotide Dimer (Parallel) Analytical & Regulatory Evidence


Key Identity Markers: CAS and Molecular Weight

Octreotide dimer (parallel) is assigned CAS 1926163-80-5 with a molecular formula of C98H132N20O20S4 and molecular weight of 2038.48 g/mol [1]. In contrast, the antiparallel dimer (Octreotide Impurity 26) is assigned CAS 1926163-78-1 with a molecular formula of C100H133F3N20O22S4 and molecular weight of 2152.5 g/mol . These distinct identifiers are essential for unambiguous specification in Certificate of Analysis (CoA) documentation and regulatory submissions.

Identity Markers
Reported
CAS 1926163-80-5, MW 2038.48 g/mol vs CAS 1926163-78-1, MW 2152.5 g/mol
Supports unambiguous specification in CoA documentation
MW difference approx. 114 g/mol; distinct CAS confirms separate entity
Impurity identification Analytical reference standards Pharmaceutical quality control

Purity Specification and Acceptance Criteria

Commercially available octreotide dimer (parallel) is supplied with a purity specification of ≥98% as determined by HPLC analysis . This purity threshold meets the industry-standard requirements for impurity reference standards used in pharmaceutical quality control, method validation, and ANDA regulatory submissions .

Purity Specification
Data to verify
≥98%
by HPLC
Supports method reproducibility for impurity quantification
Vendor specification; independent verification recommended
Reference standard quality Analytical method validation Certificate of Analysis (CoA)

Regulatory Classification as a USP Impurity

Octreotide dimer is recognized as a potential impurity in octreotide acetate drug substance and drug product specifications . In contrast, octreotide monomer is the active pharmaceutical ingredient (API) with defined potency and therapeutic indications, while the parallel dimer serves exclusively as an impurity marker for analytical and quality control applications . The USP octreotide acetate monograph requires system suitability testing that may include resolution between monomer and dimer peaks [1].

Regulatory Classification
Class-level
Impurity reference standard — analytical use only
Defines procurement and application scope per USP framework
Categorically distinct from octreotide monomer API
USP monograph Impurity control Regulatory compliance Pharmaceutical analysis

Chromatographic Resolution for Method Development

In HPLC analysis of octreotide drug substance, the parallel dimer elutes as a distinct peak separate from both the octreotide monomer and the antiparallel dimer, necessitating specific reference standards for accurate peak identification and quantification . The USP octreotide acetate monograph specifies that the major peak of the sample solution must correspond to that of the USP Octreotide Acetate RS standard, and system suitability markers (such as USP Octreotide Non-Cyclic System Suitability Marker RS) are employed to verify column performance [1].

Chromatographic Behavior
Method context
Distinct retention from monomer & antiparallel dimer
Supports accurate peak identification in HPLC impurity profiling
Method-dependent; verify under lab-specific conditions
HPLC method validation System suitability Impurity profiling Peptide analysis

Octreotide Dimer (Parallel) Application Scenarios


Analytical Method Development for Impurity Profiling

Octreotide dimer (parallel) serves as a critical reference standard for developing and validating HPLC methods that quantify process-related impurities in octreotide drug substance and drug product . The compound enables accurate peak identification, system suitability testing, and establishment of impurity acceptance criteria in compliance with ICH Q3A/Q3B guidelines [1].

Quality Control Release Testing

In pharmaceutical manufacturing, octreotide dimer (parallel) is employed as a reference standard in QC release testing to verify that dimer impurity levels remain below USP-defined thresholds (typically ≤0.5% total impurities) in octreotide acetate API batches .

ANDA and DMF Filing Support

Octreotide dimer (parallel) reference standards, supplied with comprehensive characterization data and Certificates of Analysis, are essential for ANDA and Drug Master File (DMF) submissions to demonstrate analytical capability for impurity control . Regulatory agencies require evidence that the analytical methods can adequately resolve and quantify dimer impurities [1].

Application
Selection Property
Validation Focus
Impurity profiling method development
Parallel dimer identity confirmation
HPLC peak resolution and system suitability
QC release testing
Reference standard purity specification
Impurity acceptance criteria verification
ANDA / DMF regulatory documentation
Comprehensive characterization and CoA documentation
Method validation documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octreotide dimer (parallel)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.